PI-103

Catalog No.
S548536
CAS No.
371935-74-9
M.F
C19H16N4O3
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PI-103

CAS Number

371935-74-9

Product Name

PI-103

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2

InChI Key

TUVCWJQQGGETHL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PI 103, PI-103, PI103

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O

The exact mass of the compound PI103 is 384.09892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PI-103 is a potent, cell-permeable, ATP-competitive inhibitor targeting Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). It exhibits low nanomolar inhibitory concentrations against PI3K isoforms p110α, p110β, and p110δ, as well as against both mTORC1 and mTORC2 complexes. This dual-action mechanism makes it a critical tool for research in cell signaling, particularly in oncology, where simultaneous blockade of both the PI3K/Akt and mTOR pathways is often required to overcome cellular feedback loops and resistance mechanisms.

Substituting PI-103 with older, less specific PI3K inhibitors like LY294002 is ill-advised for achieving reproducible and clear-cut results. PI-103 inhibits downstream Akt phosphorylation at concentrations 100-fold lower than LY294002, providing a much wider experimental window before off-target toxicity occurs. Furthermore, unlike mTORC1-specific allosteric inhibitors such as rapamycin, PI-103's ATP-competitive mechanism blocks both mTORC1 and the rapamycin-insensitive mTORC2 complex, preventing the paradoxical feedback activation of Akt that can confound experimental outcomes when using rapamycin alone. This comprehensive pathway blockade is a key differentiator, making PI-103 non-interchangeable for studies requiring complete suppression of PI3K/mTOR signaling.

Superior Potency: Over 200-Fold More Potent Inhibition of PI3Kα Than LY294002

In direct enzymatic assays, PI-103 demonstrates significantly higher potency against Class I PI3K isoforms compared to the widely used, first-generation inhibitor LY294002. For the critical p110α isoform, PI-103 has an IC50 of 2 nM, whereas LY294002 has an IC50 of approximately 500 nM. This allows for the use of much lower concentrations in cellular assays, reducing the risk of off-target effects and improving data quality.

Evidence DimensionInhibitory Concentration (IC50) against PI3K p110α
Target Compound Data2 nM
Comparator Or BaselineLY294002: ~500 nM
Quantified Difference~250-fold higher potency
ConditionsCell-free radiometric scintillation proximity assay with 1 µmol/L ATP.

This dramatic increase in potency allows for more specific target engagement at lower doses, minimizing confounding off-target effects and improving the reliability of experimental results.

Unique Dual mTORC1/mTORC2 Inhibition Not Achieved by Rapamycin

Unlike the standard mTOR inhibitor rapamycin, which only allosterically inhibits the mTORC1 complex, PI-103 is an ATP-competitive inhibitor that potently blocks both mTORC1 (IC50 = 20 nM) and the rapamycin-insensitive mTORC2 complex (IC50 = 83 nM). Inhibition of mTORC2 is critical as it prevents the feedback activation of Akt (via phosphorylation at Ser473), a common issue that complicates data interpretation in experiments using rapamycin alone.

Evidence DimensionInhibition of mTOR Complexes (IC50)
Target Compound DatamTORC1: 20 nM; mTORC2: 83 nM
Comparator Or BaselineRapamycin: Inhibits mTORC1 only; does not directly inhibit mTORC2.
Quantified DifferenceQualitative difference in mechanism and target scope (mTORC1 vs. mTORC1/2).
ConditionsIn vitro biochemical kinase assays.

Procuring PI-103 is justified for experiments needing to block the entire mTOR signaling axis and avoid the confounding Akt feedback activation caused by mTORC1-only inhibitors.

Improved Solubility and Handling Characteristics Over Predecessors

PI-103 demonstrates good solubility in standard laboratory solvents such as DMSO, with reported values of ≥15-24 mg/mL. This is a practical advantage over first-generation inhibitors like wortmannin, which is notoriously unstable in aqueous solutions with a half-life of about 10 minutes, and other compounds with poor pharmaceutical properties that have hindered their development. The reliable solubility of PI-103 facilitates straightforward stock solution preparation and consistent dosing for in vitro experiments.

Evidence DimensionSolubility in DMSO
Target Compound Data15-24 mg/mL
Comparator Or BaselineWortmannin: Prone to rapid degradation in solution. Other predecessors: Often cited for poor solubility and rapid metabolism.
Quantified DifferenceQualitative improvement in stability and ease of use.
ConditionsStandard laboratory conditions for compound solubilization.

This ensures reproducible experimental setups and reliable final concentrations, reducing a common source of variability and failed experiments associated with less stable or soluble compounds.

High Selectivity Against a Broader Kinase Panel

Beyond the PI3K family, PI-103 exhibits high selectivity, showing little activity against a panel of over 40 other protein kinases at concentrations up to 10 µM. It only weakly inhibits the related kinases ATR and ATM with much higher IC50 values (850 and 920 nM, respectively). This clean profile contrasts with inhibitors like LY294002, which is known to inhibit other kinases such as CK2, creating potential for data misinterpretation. The high selectivity of PI-103 ensures that observed biological effects can be more confidently attributed to the inhibition of the PI3K/mTOR pathway.

Evidence DimensionActivity against unrelated kinases
Target Compound DataLittle to no activity against >40 kinases at 10 µM
Comparator Or BaselineLY294002: Known to inhibit other kinases like CK2.
Quantified DifferenceQualitative improvement in target selectivity.
ConditionsBroad panel kinase screening assays.

Using a more selective inhibitor like PI-103 is crucial for generating high-quality, publishable data where the molecular mechanism is clearly defined and not confounded by off-target activities.

Investigating Signaling Feedback Loops in Cancer Models

Due to its potent and simultaneous inhibition of PI3K, mTORC1, and mTORC2, PI-103 is the indicated tool for studies designed to dissect and overcome signaling feedback mechanisms. Unlike rapamycin, it prevents the compensatory activation of Akt, providing a complete and unambiguous shutdown of the pathway for studying drug resistance.

High-Potency Cellular Proliferation and Apoptosis Assays

The low nanomolar IC50 values of PI-103 make it a cost-effective and potent choice for high-throughput screening or detailed dose-response studies on cancer cell lines. Its ability to inhibit Akt phosphorylation at concentrations 100-fold lower than LY294002 provides a wide and safe therapeutic window for inducing cell cycle arrest and apoptosis without non-specific toxicity.

Reproducible Studies Requiring Minimal Off-Target Kinase Effects

For research where attribution of the observed phenotype to PI3K/mTOR inhibition must be unequivocal, PI-103 is the appropriate choice. Its high selectivity against a broad panel of other kinases minimizes the risk that results are confounded by unintended interactions, a known issue with older, less-selective compounds.

Validating Downstream Targets of Dual PI3K/mTOR Blockade

PI-103 serves as a reliable positive control for validating the effects of dual pathway inhibition on downstream targets like p-Akt, p-p70S6K, and p-4E-BP1. Its well-characterized, dual-target profile ensures a clear and consistent biological response, essential for validating new chemical entities or genetic manipulations intended to target the same pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

348.12224039 Da

Monoisotopic Mass

348.12224039 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YQX02F616F

Other CAS

371935-74-9

Wikipedia

Pi-103

Dates

Last modified: 08-15-2023
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2: Moreira-Leite FF, Harrison LR, Mironov A, Roberts RA, Dive C. Inducible EGFR T790M-mediated gefitinib resistance in non-small cell lung cancer cells does not modulate sensitivity to PI103 provoked autophagy. J Thorac Oncol. 2010 Jun;5(6):765-77. PubMed PMID: 20421816.
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7: Janes MR, Limon JJ, So L, Chen J, Lim RJ, Chavez MA, Vu C, Lilly MB, Mallya S, Ong ST, Konopleva M, Martin MB, Ren P, Liu Y, Rommel C, Fruman DA. Effective and selective targeting of leukemia cells using a TORC1/2 kinase inhibitor. Nat Med. 2010 Feb;16(2):205-13. Epub 2010 Jan 13. PubMed PMID: 20072130.
8: No M, Choi EJ, Kim IA. Targeting HER2 signaling pathway for radiosensitization: alternative strategy for therapeutic resistance. Cancer Biol Ther. 2009 Dec;8(24):2351-61. Epub 2009 Dec 19. PubMed PMID: 19923913.
9: López-Fauqued M, Gil R, Grueso J, Hernandez-Losa J, Pujol A, Moliné T, Recio JA. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. Int J Cancer. 2010 Apr 1;126(7):1549-61. PubMed PMID: 19810100.
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11: Westhoff MA, Kandenwein JA, Karl S, Vellanki SH, Braun V, Eramo A, Antoniadis G, Debatin KM, Fulda S. The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair. Oncogene. 2009 Oct 8;28(40):3586-96. Epub 2009 Jul 27. PubMed PMID: 19633683.
12: McTavish N, Getty J, Burchell A, Wilson SM. Glucocorticoids can activate the alpha-ENaC gene promoter independently of SGK1. Biochem J. 2009 Sep 25;423(2):189-97. PubMed PMID: 19619128; PubMed Central PMCID: PMC2762689.
13: Raynaud FI, Eccles SA, Patel S, Alix S, Box G, Chuckowree I, Folkes A, Gowan S, De Haven Brandon A, Di Stefano F, Hayes A, Henley AT, Lensun L, Pergl-Wilson G, Robson A, Saghir N, Zhyvoloup A, McDonald E, Sheldrake P, Shuttleworth S, Valenti M, Wan NC, Clarke PA, Workman P. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2009 Jul;8(7):1725-38. Epub 2009 Jul 7. PubMed PMID: 19584227; PubMed Central PMCID: PMC2718129.
14: Schwab J, Antonescu C, Boland P, Healey J, Rosenberg A, Nielsen P, Iafrate J, Delaney T, Yoon S, Choy E, Harmon D, Raskin K, Yang C, Mankin H, Springfield D, Hornicek F, Duan Z. Combination of PI3K/mTOR inhibition demonstrates efficacy in human chordoma. Anticancer Res. 2009 Jun;29(6):1867-71. PubMed PMID: 19528441.
15: Zou ZQ, Zhang XH, Wang F, Shen QJ, Xu J, Zhang LN, Xing WH, Zhuo RJ, Li D. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. Int J Mol Med. 2009 Jul;24(1):97-101. PubMed PMID: 19513541.
16: Zou CY, Smith KD, Zhu QS, Liu J, McCutcheon IE, Slopis JM, Meric-Bernstam F, Peng Z, Bornmann WG, Mills GB, Lazar AJ, Pollock RE, Lev D. Dual targeting of AKT and mammalian target of rapamycin: A potential therapeutic approach for malignant peripheral nerve sheath tumor. Mol Cancer Ther. 2009 May 5. [Epub ahead of print] PubMed PMID: 19417153.
17: Ebi H, Tomida S, Takeuchi T, Arima C, Sato T, Mitsudomi T, Yatabe Y, Osada H, Takahashi T. Relationship of deregulated signaling converging onto mTOR with prognosis and classification of lung adenocarcinoma shown by two independent in silico analyses. Cancer Res. 2009 May 1;69(9):4027-35. Epub 2009 Apr 21. PubMed PMID: 19383916.
18: Hancock MK, Kopp L, Bi K. High-throughput screening compatible cell-based assay for interrogating activated notch signaling. Assay Drug Dev Technol. 2009 Feb;7(1):68-79. PubMed PMID: 19382889.
19: Chiarini F, Falà F, Tazzari PL, Ricci F, Astolfi A, Pession A, Pagliaro P, McCubrey JA, Martelli AM. Dual inhibition of class IA phosphatidylinositol 3-kinase and mammalian target of rapamycin as a new therapeutic option for T-cell acute lymphoblastic leukemia. Cancer Res. 2009 Apr 15;69(8):3520-8. Epub 2009 Apr 7. PubMed PMID: 19351820.
20: Niedermeier M, Hennessy BT, Knight ZA, Henneberg M, Hu J, Kurtova AV, Wierda WG, Keating MJ, Shokat KM, Burger JA. Isoform-selective phosphoinositide 3'-kinase inhibitors inhibit CXCR4 signaling and overcome stromal cell-mediated drug resistance in chronic lymphocytic leukemia: a novel therapeutic approach. Blood. 2009 May 28;113(22):5549-57. Epub 2009 Mar 24. PubMed PMID: 19318683.
21: Markadieu N, Crutzen R, Boom A, Erneux C, Beauwens R. Inhibition of insulin-stimulated hydrogen peroxide production prevents stimulation of sodium transport in A6 cell monolayers. Am J Physiol Renal Physiol. 2009 Jun;296(6):F1428-38. Epub 2009 Mar 18. PubMed PMID: 19297450.
22: Chaussade C, Cho K, Mawson C, Rewcastle GW, Shepherd PR. Functional differences between two classes of oncogenic mutation in the PIK3CA gene. Biochem Biophys Res Commun. 2009 Apr 17;381(4):577-81. Epub 2009 Feb 20. PubMed PMID: 19233141.
23: Kong D, Yaguchi S, Yamori T. Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase. Biol Pharm Bull. 2009 Feb;32(2):297-300. PubMed PMID: 19182393.
24: Guillard S, Clarke PA, Te Poele R, Mohri Z, Bjerke L, Valenti M, Raynaud F, Eccles SA, Workman P. Molecular pharmacology of phosphatidylinositol 3-kinase inhibition in human glioma. Cell Cycle. 2009 Feb 1;8(3):443-53. Epub 2009 Feb 16. PubMed PMID: 19177002.
25: Zhang TT, Okkenhaug K, Nashed BF, Puri KD, Knight ZA, Shokat KM, Vanhaesebroeck B, Marshall AJ. Genetic or pharmaceutical blockade of p110delta phosphoinositide 3-kinase enhances IgE production. J Allergy Clin Immunol. 2008 Oct;122(4):811-819.e2. PubMed PMID: 19014771.
26: Chaisuparat R, Hu J, Jham BC, Knight ZA, Shokat KM, Montaner S. Dual inhibition of PI3Kalpha and mTOR as an alternative treatment for Kaposi's sarcoma. Cancer Res. 2008 Oct 15;68(20):8361-8. PubMed PMID: 18922908; PubMed Central PMCID: PMC2645787.
27: Degtyarev M, De Mazière A, Orr C, Lin J, Lee BB, Tien JY, Prior WW, van Dijk S, Wu H, Gray DC, Davis DP, Stern HM, Murray LJ, Hoeflich KP, Klumperman J, Friedman LS, Lin K. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents. J Cell Biol. 2008 Oct 6;183(1):101-16. PubMed PMID: 18838554; PubMed Central PMCID: PMC2557046.
28: Zanella F, Rosado A, García B, Carnero A, Link W. Chemical genetic analysis of FOXO nuclear-cytoplasmic shuttling by using image-based cell screening. Chembiochem. 2008 Sep 22;9(14):2229-37. PubMed PMID: 18756565.
29: Kharas MG, Janes MR, Scarfone VM, Lilly MB, Knight ZA, Shokat KM, Fruman DA. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. J Clin Invest. 2008 Sep;118(9):3038-50. PubMed PMID: 18704194; PubMed Central PMCID: PMC2515380.
30: Prevo R, Deutsch E, Sampson O, Diplexcito J, Cengel K, Harper J, O'Neill P, McKenna WG, Patel S, Bernhard EJ. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Res. 2008 Jul 15;68(14):5915-23. PubMed PMID: 18632646.
31: Park S, Chapuis N, Bardet V, Tamburini J, Gallay N, Willems L, Knight ZA, Shokat KM, Azar N, Viguié F, Ifrah N, Dreyfus F, Mayeux P, Lacombe C, Bouscary D. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia. 2008 Sep;22(9):1698-706. Epub 2008 Jun 12. PubMed PMID: 18548104.
32: Kojima K, Shimanuki M, Shikami M, Samudio IJ, Ruvolo V, Corn P, Hanaoka N, Konopleva M, Andreeff M, Nakakuma H. The dual PI3 kinase/mTOR inhibitor PI-103 prevents p53 induction by Mdm2 inhibition but enhances p53-mediated mitochondrial apoptosis in p53 wild-type AML. Leukemia. 2008 Sep;22(9):1728-36. Epub 2008 Jun 12. PubMed PMID: 18548093.
33: Biswas SK, Zhao Y, Nagalingam A, Gardner TW, Sandirasegarane L. PDGF- and insulin/IGF-1-specific distinct modes of class IA PI 3-kinase activation in normal rat retinas and RGC-5 retinal ganglion cells. Invest Ophthalmol Vis Sci. 2008 Aug;49(8):3687-98. Epub 2008 Apr 17. PubMed PMID: 18421086.
34: Chen JS, Zhou LJ, Entin-Meer M, Yang X, Donker M, Knight ZA, Weiss W, Shokat KM, Haas-Kogan D, Stokoe D. Characterization of structurally distinct, isoform-selective phosphoinositide 3'-kinase inhibitors in combination with radiation in the treatment of glioblastoma. Mol Cancer Ther. 2008 Apr;7(4):841-50. PubMed PMID: 18413797.
35: Bain J, Plater L, Elliott M, Shpiro N, Hastie CJ, McLauchlan H, Klevernic I, Arthur JS, Alessi DR, Cohen P. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007 Dec 15;408(3):297-315. PubMed PMID: 17850214; PubMed Central PMCID: PMC2267365.
36: Hers I. Insulin-like growth factor-1 potentiates platelet activation via the IRS/PI3Kalpha pathway. Blood. 2007 Dec 15;110(13):4243-52. Epub 2007 Sep 7. PubMed PMID: 17827393.
37: Fan QW, Cheng CK, Nicolaides TP, Hackett CS, Knight ZA, Shokat KM, Weiss WA. A dual phosphoinositide-3-kinase alpha/mTOR inhibitor cooperates with blockade of epidermal growth factor receptor in PTEN-mutant glioma. Cancer Res. 2007 Sep 1;67(17):7960-5. PubMed PMID: 17804702; PubMed Central PMCID: PMC2597547.
38: Raynaud FI, Eccles S, Clarke PA, Hayes A, Nutley B, Alix S, Henley A, Di-Stefano F, Ahmad Z, Guillard S, Bjerke LM, Kelland L, Valenti M, Patterson L, Gowan S, de Haven Brandon A, Hayakawa M, Kaizawa H, Koizumi T, Ohishi T, Patel S, Saghir N, Parker P, Waterfield M, Workman P. Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Res. 2007 Jun 15;67(12):5840-50. PubMed PMID: 17575152.
39: Chaussade C, Rewcastle GW, Kendall JD, Denny WA, Cho K, Grønning LM, Chong ML, Anagnostou SH, Jackson SP, Daniele N, Shepherd PR. Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling. Biochem J. 2007 Jun 15;404(3):449-58. PubMed PMID: 17362206; PubMed Central PMCID: PMC1896275.
40: Fan QW, Knight ZA, Goldenberg DD, Yu W, Mostov KE, Stokoe D, Shokat KM, Weiss WA. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell. 2006 May;9(5):341-9. PubMed PMID: 16697955.

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